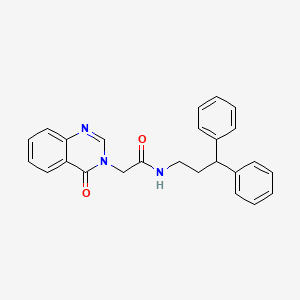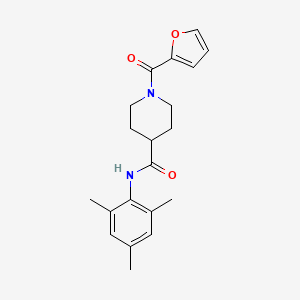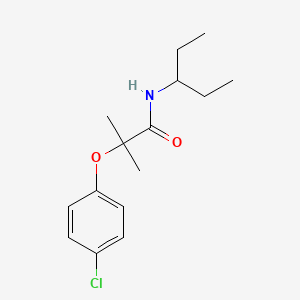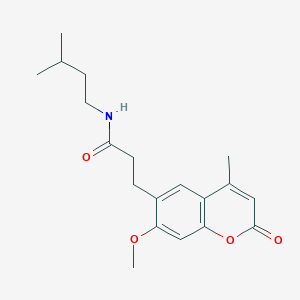
2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is an organic compound characterized by its unique structure, which includes a benzodioxole moiety and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Acylation Reaction: The benzodioxole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Nucleophilic Substitution: The chloroacetamide intermediate undergoes nucleophilic substitution with 4-ethoxyaniline to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yloxy)-N-phenylacetamide: Lacks the ethoxy group, which may affect its biological activity and binding properties.
2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the benzodioxole and ethoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO5/c1-2-20-13-5-3-12(4-6-13)18-17(19)10-21-14-7-8-15-16(9-14)23-11-22-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
InChI Key |
UQUMIRRCCKARKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,6-dimethylpyrimidin-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11161470.png)

![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)

![1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161489.png)
![3-(butanoylamino)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161503.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B11161506.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11161507.png)

![ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161513.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11161521.png)
